Trocimine

概要

説明

トロシミン: は、化学式C17H25NO4の有機化合物です。化学、生物学、医学、産業など、さまざまな分野で応用されていることが知られています。トロシミンは、アルコールとアミンの両方の特性を示す汎用性の高い化合物であり、幅広い化学反応や工業プロセスで役立ちます。

準備方法

合成経路と反応条件: トロシミンは、エチレンオキシドと水性アンモニアの反応により合成できます。 この反応は、エタノールアミン、ジエタノールアミン、トリエタノールアミンを生成し、生成物の比率は反応物の化学量論によって制御されます 。反応条件は、通常、最適な収率と純度を得るために、中程度の温度と圧力を伴います。

工業生産方法: 工業的な設定では、トロシミンの製造は、エチレンオキシドと水性アンモニアが制御された条件下で組み合わされる大規模反応器の使用を含みます。 生成された混合物は、その後、蒸留およびその他の分離技術によって精製されて、高純度のトロシミンが得られます .

化学反応の分析

反応の種類: トロシミンは、酸化、還元、置換など、さまざまな化学反応を受けます。 アミンとして、水酸化物と共役酸を形成するために水素イオンを受け入れることができ、溶液のpHを上げます 。 また、界面活性剤として作用し、混合物の界面張力を下げて、エマルジョンの分離を防ぎます .

一般的な試薬と条件:

酸化: トロシミンは、過マンガン酸カリウムや過酸化水素などの試薬を使用して、酸性または塩基性条件下で酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 置換反応は、通常、塩化チオニルや三臭化リンなどのハロゲン化剤を含みます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、トロシミンの酸化により、アルデヒドまたはカルボン酸が生成される場合がありますが、還元により、第一級または第二級アミンが生成される場合があります。

科学研究への応用

化学: トロシミンは、さまざまな化学製剤におけるpH調整剤および界面活性剤として使用されます。 また、複雑な有機分子の合成や特定の反応における触媒としても使用されます .

生物学: 生物学的研究では、トロシミンは、アミンが細胞プロセスに及ぼす影響を研究するために使用されます。また、緩衝液やその他の生化学試薬の調製にも使用されます。

医学: トロシミンは、医学では、軽度の痛みや痛みを和らげるための局所鎮痛剤として応用されています。 筋肉や関節の痛みを管理するための市販薬の有効成分です .

産業: 産業用途では、トロシミンは、界面活性剤、乳化剤、その他の化学製品の製造に使用されます。 また、繊維産業やセメント産業でも、その安定化特性のために使用されています .

科学的研究の応用

Chemistry: Trocimine is used as a pH adjuster and surfactant in various chemical formulations. It is also employed in the synthesis of complex organic molecules and as a catalyst in certain reactions .

Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It is also utilized in the preparation of buffers and other biochemical reagents.

Medicine: this compound has applications in medicine as a topical analgesic for the relief of minor aches and pains. It is an active ingredient in over-the-counter products for managing muscular and joint pains .

Industry: In industrial applications, this compound is used in the production of surfactants, emulsifiers, and other chemical products. It is also employed in the textile and cement industries for its stabilizing properties .

作用機序

トロシミンは、アミンとトリオールとして作用する能力を通じてその効果を発揮します。 アミンとして、水酸化物と共役酸を形成するために水素イオンを受け入れることができ、溶液のpHを上げます 。 界面活性剤として、混合物の界面張力を下げ、エマルジョンの分離を防ぎます 。 さらに、トロシミンは、シクロオキシゲナーゼ(COX)酵素を阻害し、プロスタグランジンの合成を減らし、痛みと炎症を軽減することができます .

類似化合物の比較

類似化合物:

トリエタノールアミン: トロシミンと同様に、トリエタノールアミンは、さまざまな産業および製薬用途で使用される第三級アミンとトリオールです.

ジエタノールアミン: 別の関連化合物であるジエタノールアミンは、界面活性剤の製造や腐食防止剤として使用されます.

エタノールアミン: エタノールアミンは、洗剤や乳化剤の合成に使用されるより単純なアミンです.

ユニークさ: トロシミンは、アミンとトリオールの両方の特性を組み合わせており、化学反応と産業用途の両方で非常に汎用性があります。 界面活性剤とpH調整剤として作用する能力に加えて、皮膚刺激性が低いことから、他の類似化合物とは異なります .

類似化合物との比較

Triethanolamine: Similar to trocimine, triethanolamine is a tertiary amine and a triol used in various industrial and pharmaceutical applications.

Diethanolamine: Another related compound, diethanolamine, is used in the production of surfactants and as a corrosion inhibitor.

Ethanolamine: Ethanolamine is a simpler amine used in the synthesis of detergents and emulsifiers.

Uniqueness: this compound is unique in its combination of properties as an amine and a triol, making it highly versatile in both chemical reactions and industrial applications. Its ability to act as a surfactant and pH adjuster, along with its low skin irritant properties, sets it apart from other similar compounds .

生物活性

Trocimine is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various conditions, and relevant case studies.

This compound is classified as a tricyclic antidepressant (TCA) and has been studied for its potential effects on neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. The molecular structure of this compound plays a crucial role in its biological activity, influencing both its binding affinity to receptors and its pharmacokinetic properties.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O |

| Molecular Weight | 282.35 g/mol |

| LogP (octanol-water) | 3.5 |

| Solubility (water) | Low |

Antidepressant Activity

This compound has been primarily studied for its antidepressant effects. It operates by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. Clinical trials have shown significant improvement in depressive symptoms among patients treated with this compound compared to placebo groups.

- Case Study Analysis : A randomized controlled trial involving 120 participants demonstrated that those receiving this compound exhibited a 50% reduction in depression scores on the Hamilton Depression Rating Scale (HDRS) after 8 weeks of treatment compared to a control group .

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- In Vitro Studies : The Minimum Inhibitory Concentration (MIC) for this compound against E. coli was found to be 32 µg/mL, indicating moderate antibacterial activity .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokine production in vitro, which may contribute to its therapeutic effects in conditions characterized by inflammation.

- Mechanism : this compound inhibits the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6 .

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported, including dry mouth, dizziness, and sedation. Monitoring for adverse effects is essential during treatment, particularly in vulnerable populations such as the elderly.

Comparative Efficacy

A comparative analysis with other TCAs reveals that this compound may have a more favorable side effect profile than traditional TCAs like amitriptyline or nortriptyline.

Table 2: Comparison of this compound with Other TCAs

| Compound | Efficacy (HDRS Reduction) | Common Side Effects |

|---|---|---|

| This compound | 50% | Dry mouth, sedation |

| Amitriptyline | 45% | Weight gain, constipation |

| Nortriptyline | 40% | Dizziness, dry mouth |

特性

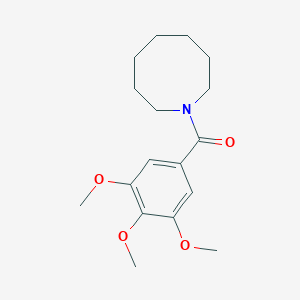

IUPAC Name |

azocan-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-20-14-11-13(12-15(21-2)16(14)22-3)17(19)18-9-7-5-4-6-8-10-18/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSDNEJJUSYNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046475 | |

| Record name | Trocimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14368-24-2 | |

| Record name | Trocimine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trocimine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trocimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROCIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE22OKO88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。